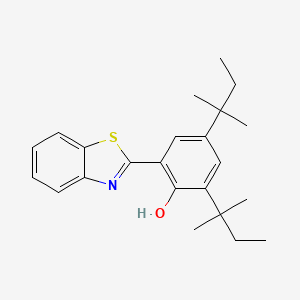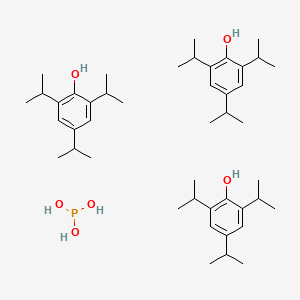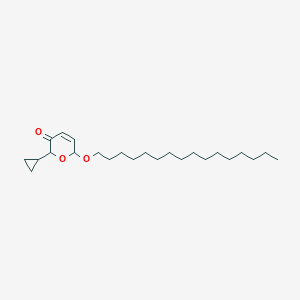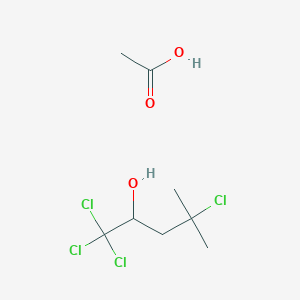
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C8H14Cl4O3 This compound is characterized by the presence of both acetic acid and a tetrachlorinated alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol can be achieved through a multi-step process involving the chlorination of a precursor alcohol followed by esterification. One common method involves the chlorination of 4-methylpentan-2-ol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorinated alcohol is then esterified with acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The chlorination step is carried out in a controlled environment to ensure the selective formation of the tetrachlorinated intermediate. The esterification step is performed using acetic acid and a suitable acid catalyst, such as sulfuric acid, to drive the reaction to completion.
化学反応の分析
Types of Reactions
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-one or 1,1,1,4-tetrachloro-4-methylpentanoic acid.
Reduction: Formation of 1,1,1,4-trichloro-4-methylpentan-2-ol or 1,1,1,4-dichloro-4-methylpentan-2-ol.
Substitution: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-amine or 1,1,1,4-tetrachloro-4-methylpentan-2-ol.
科学的研究の応用
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrachlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester group can also participate in hydrolysis reactions, releasing acetic acid and the tetrachlorinated alcohol, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
1,1,1,4-tetrachloro-4-methylpentan-2-one: Similar structure but with a ketone group instead of an alcohol.
1,1,1,4-tetrachloro-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1,1,1,4-trichloro-4-methylpentan-2-ol: Similar structure but with one less chlorine atom.
Uniqueness
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is unique due to its combination of a tetrachlorinated alcohol and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of multiple chlorine atoms also enhances its potential as an antimicrobial agent and its ability to interact with biological targets.
特性
CAS番号 |
84676-98-2 |
|---|---|
分子式 |
C8H14Cl4O3 |
分子量 |
300.0 g/mol |
IUPAC名 |
acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H10Cl4O.C2H4O2/c1-5(2,7)3-4(11)6(8,9)10;1-2(3)4/h4,11H,3H2,1-2H3;1H3,(H,3,4) |
InChIキー |
ADFQVHVWPGDTGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(CC(C(Cl)(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


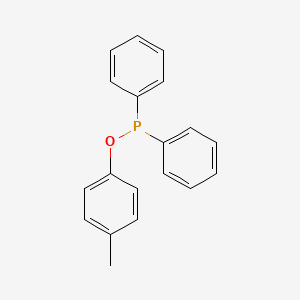
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
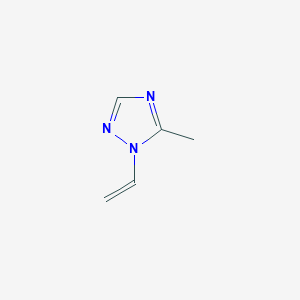
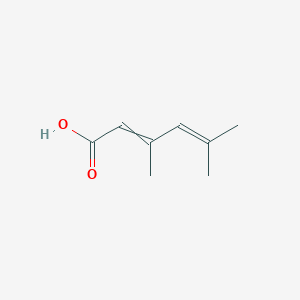
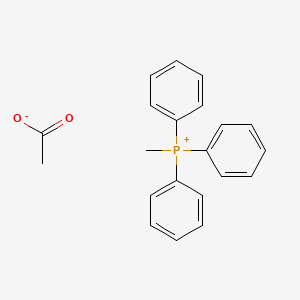


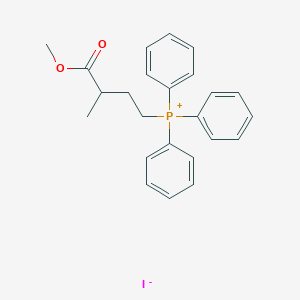
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
